3-Isocyanatobicyclo[3.1.0]hexane
Description
3-Isocyanatobicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane ring and an isocyanate (-NCO) functional group. The bicyclo[3.1.0]hexane scaffold is prized for its ability to enforce specific molecular geometries, making it valuable in drug design and materials science .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-isocyanatobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H9NO/c9-4-8-7-2-5-1-6(5)3-7/h5-7H,1-3H2 |
InChI Key |
IOCFYVARIATLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes, including 3-isocyanatobicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for 3-isocyanatobicyclo[31The high ring strain of these bicyclic scaffolds makes their synthesis challenging, but valuable as synthetic intermediates .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatobicyclo[3.1.0]hexane undergoes various chemical reactions, including cycloadditions and substitutions. The high ring strain of the bicyclic structure makes it a reactive intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include difluorocyclopropenes and cyclopropylanilines. The reactions often require photoredox catalysts and specific irradiation conditions, such as blue LED light .
Major Products:
Scientific Research Applications
3-Isocyanatobicyclo[3.1.0]hexane and its derivatives are used in various scientific research applications:
Mechanism of Action
The mechanism by which 3-isocyanatobicyclo[3.1.0]hexane exerts its effects is primarily through its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, forming stable products that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Structural and Conformational Differences
The bicyclo[3.1.0]hexane core imposes significant ring strain and planarity constraints. Substituents at key positions (e.g., 3-, 5'-, or 6-positions) profoundly influence molecular conformation:
- Diazabicyclo[3.1.0]hexanes : Methyl groups at the 6,6'-positions (e.g., 6,6'-dimethyl-1,5-diazabicyclo[3.1.0]hexane) introduce steric hindrance, flattening the 5-membered ring due to H···H repulsions. In contrast, unmethylated analogs exhibit greater torsional flexibility .
- Oxabicyclo[3.1.0]hexanes : Oxygen atoms in the scaffold (e.g., 2-oxabicyclo[3.1.0]hexane) alter electronic properties and synthetic accessibility. The relocation of oxygen or cyclopropane bonds can complicate nucleobase attachment, impacting biological activity .
- 3-Azabicyclo[3.1.0]hexanes : Derivatives like 3-benzyl-3-azabicyclo[3.1.0]hexane demonstrate how nitrogen incorporation enhances receptor selectivity. For instance, rigid histamine analogs with this scaffold show >100-fold selectivity for H3 over H4 receptors .
Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Research Findings and Contradictions
- Steric vs.
- Functional Group Trade-offs : While isocyanates offer reactivity for polymer crosslinking, their instability in biological systems may preclude therapeutic use compared to stable amines or ethers .
- Synthetic Feasibility : Relocating oxygen atoms in oxabicyclo scaffolds (e.g., 2-oxa vs. 3-oxa) drastically alters synthetic routes and nucleoside activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
